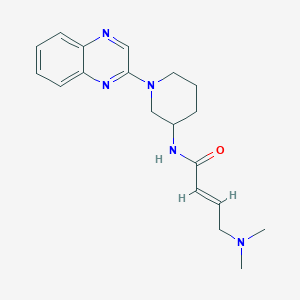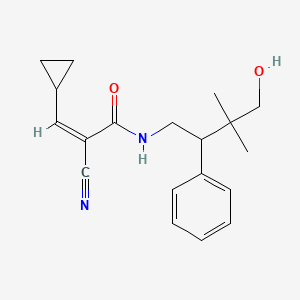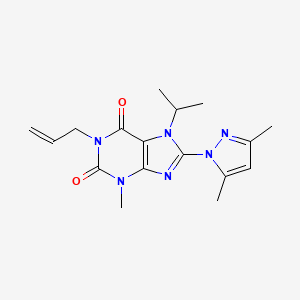![molecular formula C21H19NO4S B2529274 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide CAS No. 670272-73-8](/img/structure/B2529274.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their medicinal properties, particularly as antibacterial agents. This compound features a benzodioxin ring fused with a biphenyl sulfonamide structure, which contributes to its unique chemical and biological properties.
Mechanism of Action
Target of Action
The primary targets of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they break down acetylcholine, a neurotransmitter that sends signals in the nervous system.
Mode of Action
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide acts as an inhibitor of cholinesterase enzymes . By inhibiting these enzymes, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. This can enhance the transmission of signals in the nervous system.
Biochemical Pathways
The compound primarily affects the cholinergic pathway by inhibiting cholinesterase enzymes . This inhibition disrupts the normal breakdown of acetylcholine, leading to its accumulation. The increased concentration of acetylcholine enhances signal transmission in the nervous system.
Result of Action
The inhibition of cholinesterase enzymes by N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide leads to an increased concentration of acetylcholine . This results in enhanced signal transmission in the nervous system, which could potentially be beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Biochemical Analysis
Biochemical Properties
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been shown to inhibit cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, thereby enhancing cholinergic transmission. Additionally, the compound interacts with lipoxygenase enzymes, which are involved in the metabolism of fatty acids and the production of inflammatory mediators . These interactions suggest that N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide may have potential anti-inflammatory and neuroprotective effects.
Cellular Effects
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, the compound has been observed to enhance cholinergic signaling by inhibiting cholinesterase enzymes, leading to improved synaptic transmission and cognitive function . In addition, it affects the expression of genes involved in inflammatory responses, potentially reducing the production of pro-inflammatory cytokines . The compound also modulates cellular metabolism by interacting with enzymes involved in fatty acid metabolism, thereby influencing energy production and storage.
Molecular Mechanism
The molecular mechanism of action of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide involves binding interactions with specific biomolecules. The compound binds to the active site of cholinesterase enzymes, inhibiting their activity and preventing the breakdown of acetylcholine . This binding interaction is facilitated by the sulfonamide group, which forms hydrogen bonds with amino acid residues in the enzyme’s active site. Additionally, the compound interacts with lipoxygenase enzymes by binding to their catalytic site, thereby inhibiting the production of inflammatory mediators . These molecular interactions contribute to the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide have been observed to change over time. The compound exhibits good stability under physiological conditions, maintaining its inhibitory activity against cholinesterase and lipoxygenase enzymes for extended periods . Prolonged exposure to the compound may lead to its gradual degradation, resulting in reduced efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, including enhanced cholinergic signaling and reduced inflammation, even after extended periods of treatment.
Dosage Effects in Animal Models
The effects of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide vary with different dosages in animal models. At low to moderate doses, the compound has been shown to improve cognitive function and reduce inflammation without causing significant adverse effects . At high doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide is involved in several metabolic pathways, primarily through its interactions with enzymes such as cholinesterase and lipoxygenase . The compound inhibits cholinesterase enzymes, leading to increased levels of acetylcholine and enhanced cholinergic signaling. Additionally, it inhibits lipoxygenase enzymes, reducing the production of inflammatory mediators and modulating fatty acid metabolism. These interactions can influence metabolic flux and alter metabolite levels, contributing to the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide within cells and tissues are facilitated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It can accumulate in tissues with high cholinesterase activity, such as the brain and liver, where it exerts its inhibitory effects. The compound’s distribution is influenced by its chemical properties, including its lipophilicity and ability to form hydrogen bonds with transport proteins.
Subcellular Localization
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cholinesterase and lipoxygenase enzymes . It may also be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals. These subcellular localizations enable the compound to effectively modulate enzyme activity and influence cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate (Na2CO3). The reaction is carried out at room temperature, resulting in the formation of the sulfonamide derivative . Further substitution at the nitrogen position with various alkyl or aryl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) as a catalyst yields the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The nitrogen atom in the sulfonamide group can be substituted with various alkyl or aryl groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Typically involve alkyl or aryl halides in the presence of DMF and LiH as a base and catalyst.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2), while reducing agents may include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield various N-substituted derivatives, while oxidation and reduction reactions can lead to changes in the functional groups attached to the benzodioxin and biphenyl rings.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.
Biology: Studied for its potential antibacterial and enzyme inhibitory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: A closely related compound with similar antibacterial properties.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Studied for its potential therapeutic effects in treating Alzheimer’s disease.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide is unique due to its specific structural features, which contribute to its distinct chemical and biological properties. The presence of the benzodioxin ring fused with the biphenyl sulfonamide structure enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c1-15-2-4-16(5-3-15)17-6-9-19(10-7-17)27(23,24)22-18-8-11-20-21(14-18)26-13-12-25-20/h2-11,14,22H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZRJAIIKMUNOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2529198.png)
![4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2529199.png)

![2-(4-ethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2529202.png)

![tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2529205.png)
![2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2529206.png)

![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde](/img/structure/B2529208.png)
![Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate](/img/structure/B2529212.png)
![N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]but-2-ynamide](/img/structure/B2529213.png)
